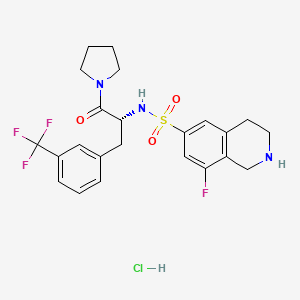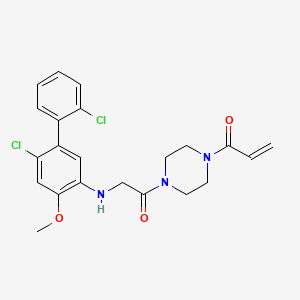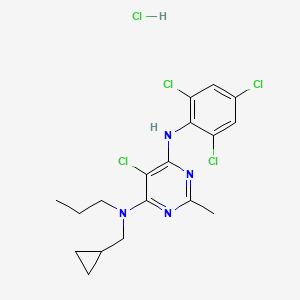
NBI 27914 hydrochloride
Descripción general
Descripción
NBI 27914 hydrochloride is a selective, non-peptide corticotropin-releasing factor 1 (CRF1) receptor antagonist . It has a Ki value of 1.7 nM . It has no activity at CRF2 receptors . It is known to block behavioral seizures in vivo .
Synthesis Analysis
The synthesis of NBI 27914 hydrochloride involves a series of non-peptide high-affinity human corticotropin-releasing factor 1 receptor antagonists .Molecular Structure Analysis
The molecular formula of NBI 27914 hydrochloride is C18H21Cl5N4 . The exact mass is 432.04 and the molecular weight is 470.644 . The elemental analysis shows that it contains 45.94% Carbon, 4.50% Hydrogen, 37.66% Chlorine, and 11.90% Nitrogen .Chemical Reactions Analysis
NBI 27914 hydrochloride is a potent and selective antagonist of CRFR1 . The CRF receptors, CRFR1 and CRFR2, are members of the G protein-coupled receptor superfamily .Physical And Chemical Properties Analysis
The molecular weight of NBI 27914 hydrochloride is 470.6 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The InChI is 1S/C18H20Cl4N4.ClH/c1-3-6-26(9-11-4-5-11)18-15(22)17(23-10(2)24-18)25-16-13(20)7-12(19)8-14(16)21;/h7-8,11H,3-6,9H2,1-2H3,(H,23,24,25);1H .Aplicaciones Científicas De Investigación
NBI 27914 hydrochloride has been used to study the role of CRF receptor 1 in stimulating colonic propulsion in rats. The antagonist was found effective in abolishing the colonic response to intracerebroventricularly injected CRF and reducing the colonic motor response induced by water avoidance stress (Martínez & Taché, 2001).
In a study investigating the effects of CRF receptor antagonists on REM sleep in neonatal rats, NBI 27914 was found to significantly reduce rapid eye movement (REM) sleep and increase non-REM (NREM) sleep when administered to rat pups (Liu et al., 2010).
Another research focused on the gastroprotective role of urocortin, a CRF receptor agonist. It was demonstrated that NBI 27914, as a CRF1 antagonist, did not reverse the protective effects of urocortin against indomethacin-induced small intestinal lesions in rats. This suggests that the gastroprotective action of urocortin is mediated by CRF receptor 2 rather than CRF receptor 1 (Kubo et al., 2010).
A study on central neuropeptide S (NPS) and its effect on food intake in mice found that NBI 27914 did not affect the role of NPS in reducing food intake, suggesting that the anorectic effect of NPS is mediated by its cognate NPS receptor and not by the CRF₁ receptor (Peng et al., 2010).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is corrosive to metals and can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .
Propiedades
IUPAC Name |
5-chloro-4-N-(cyclopropylmethyl)-2-methyl-4-N-propyl-6-N-(2,4,6-trichlorophenyl)pyrimidine-4,6-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl4N4.ClH/c1-3-6-26(9-11-4-5-11)18-15(22)17(23-10(2)24-18)25-16-13(20)7-12(19)8-14(16)21;/h7-8,11H,3-6,9H2,1-2H3,(H,23,24,25);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMGENCTAWBLNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1CC1)C2=NC(=NC(=C2Cl)NC3=C(C=C(C=C3Cl)Cl)Cl)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl5N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
NBI 27914 hydrochloride | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



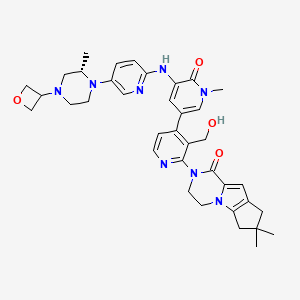
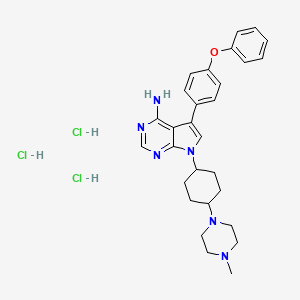
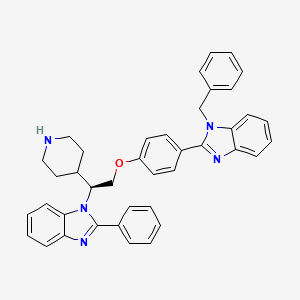
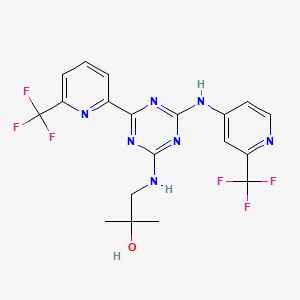
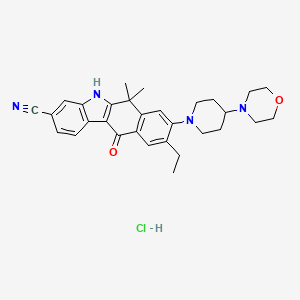
![(3S)-7-[2-(hydroxyamino)-2-oxoethoxy]-N-(4-methoxyphenyl)-2-(2-propan-2-ylpentanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B560148.png)
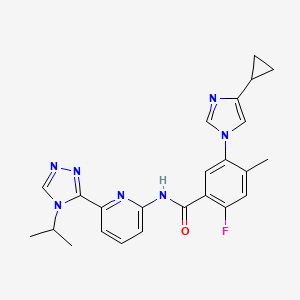
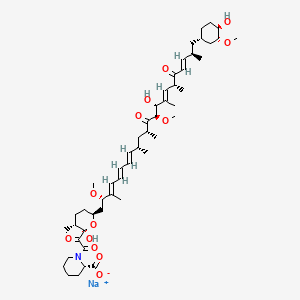
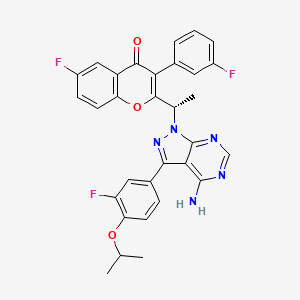
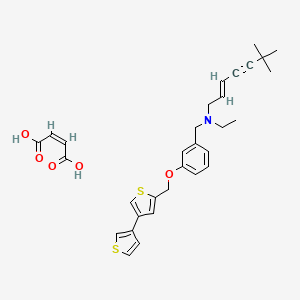
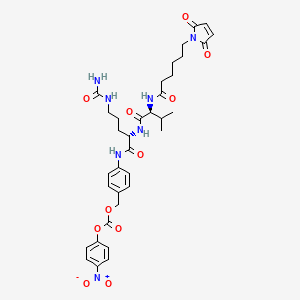
![7-Benzyl-4-(2-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-A]pyrido[3,4-E]pyrimidin-5(4H)-one](/img/structure/B560159.png)
